molecular formula C22H24N2O2 B2566080 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one CAS No. 847162-39-4

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

Cat. No.: B2566080
CAS No.: 847162-39-4
M. Wt: 348.446
InChI Key: CWOTYDZTMYXDCE-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-chloromethyl-7-methyl-2H-chromen-2-one with benzylpiperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylpiperazine in the presence of potassium carbonate and DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the benzylpiperazine moiety.

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromen-2-one core may interact with enzymes and proteins involved in oxidative stress and inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one: Similar structure but with a methyl group instead of a benzyl group on the piperazine moiety.

    4-[(4-phenylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of a benzyl group on the piperazine moiety.

Uniqueness

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one is unique due to the presence of the benzyl group on the piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-8-20-19(14-22(25)26-21(20)13-17)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOTYDZTMYXDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322541
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847162-39-4
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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